molecular formula C14H13ClN2O3 B2455321 Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate CAS No. 325475-51-2

Ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate

Cat. No. B2455321
CAS RN: 325475-51-2
M. Wt: 292.72
InChI Key: NQTHIKIWGJATRI-UHFFFAOYSA-N
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Description

The compound is an organic compound containing functional groups such as amine, ester, and nitrile. These functional groups suggest that the compound could be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation reactions, and the nitrile group could be involved in addition reactions .

Mechanism of Action

Without specific context or application, it’s difficult to determine the mechanism of action of this compound. In a biological context, for example, the mechanism of action would depend on how the compound interacts with biological molecules .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

ethyl (Z)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)11(9-16)7-10-3-5-12(6-4-10)17-13(18)8-15/h3-7H,2,8H2,1H3,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTHIKIWGJATRI-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)NC(=O)CCl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-(2-chloroacetamido)phenyl]-2-cyanoprop-2-enoate

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